Methyl beta-D-glucopyranoside

Formulation Science Surfactant Chemistry Biochemistry

Avoid assay failure with the wrong anomer. Methyl β-D-glucopyranoside (CAS 709-50-2) is the definitive β-glucosidase substrate, providing ~4×10¹⁵-fold rate enhancement over spontaneous hydrolysis. It ensures correct β-anomeric configuration for lectin binding (ConA) and glycosyltransferase acceptor specificity, and serves as a high-solubility cryoprotectant for proteins and cells. ≥98% purity, white crystalline solid. Ships ambient.

Molecular Formula C7H14O6
Molecular Weight 194.18 g/mol
CAS No. 709-50-2
Cat. No. B013701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl beta-D-glucopyranoside
CAS709-50-2
Synonyms1-O-methylglucose
alpha-methyl-D-glucopyranoside
alpha-methyl-D-glucoside
alpha-methylglucose
alpha-methylglucoside
alphaMG
beta-methyl-D-glucoside
beta-methylglucoside
D-glucoside, methyl
methyl alpha-D-glucopyranoside
methyl alpha-D-glucoside
methyl beta-D-glucopyranoside
methyl D-glucopyranoside
methyl D-glucoside
methyl glucose
methyl-alpha-D-glucoside
methyl-alpha-glucopyranoside
methyl-D-glucoside
methylglucoside
methylglucoside, (alpha-D)-isomer
methylglucoside, (beta-D)-isomer
methylglucoside, 13C-labeled
methylglucoside, 13C-labeled, (beta-D)-isomer
methylglucoside, 2H-labeled, (beta-D)-isomer
methylglucoside, 5-(17)O-labeled
methylglucoside, 6-(13)C-labeled
methylglucoside, 6-(17)O-labeled, (alpha-L)-isome
Molecular FormulaC7H14O6
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1
InChIKeyHOVAGTYPODGVJG-XUUWZHRGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl beta-D-glucopyranoside Selection Guide


Methyl beta-D-glucopyranoside (CAS 709-50-2), also known as methyl β-D-glucoside, is a simple alkyl glucoside derivative of glucose. It is characterized by a stable β-glycosidic bond between a methoxy group (-O-CH₃) and the anomeric carbon of D-glucopyranose [1]. This white to off-white crystalline solid is a fundamental research tool due to its high aqueous solubility, biocompatibility, and well-defined stereochemistry. It serves critical roles as a model substrate in glycobiology, a precursor for surfactant synthesis, and a stabilizing osmolyte/cryoprotectant . Its primary applications are in academic and industrial research settings, and it is not intended for diagnostic or therapeutic use [1].

Why Generic Glucosides Cannot Substitute


While methyl alpha-D-glucopyranoside (α-anomer) and longer-chain alkyl glucosides (e.g., octyl glucoside) are chemically related, they are not functionally interchangeable. The anomeric configuration (α vs. β) dictates molecular recognition and stability: the β-anomer exhibits distinct binding modes with lectins like Concanavalin A (ConA) [1] and shows significantly higher aqueous solubility and enzymatic specificity in glycosyltransferase reactions [2]. Furthermore, the short methyl aglycone provides a solubility and reactivity profile that is fundamentally different from that of surfactants like octyl-β-D-glucopyranoside, which self-assemble into micelles [3]. Substitution can therefore lead to failed enzymatic assays, altered product profiles in synthesis, and unexpected phase behavior in formulations.

Quantitative Differentiators Against Analogs


Aqueous Solubility Advantage Over Alpha-Anomer

The β-configuration confers significantly higher water solubility compared to the α-anomer. This is a critical factor in selecting a compound for aqueous-based reactions and formulations [1].

Formulation Science Surfactant Chemistry Biochemistry

Enzymatic Hydrolysis Efficiency by Beta-Glucosidase

The β-anomer is the specific substrate for β-glucosidases, and its enzyme-catalyzed hydrolysis is vastly more efficient than spontaneous hydrolysis. This property makes it essential for β-glucosidase activity assays and for differentiating β- from α-specific enzymes [1].

Enzymology Glycobiology Biocatalysis

Acceptor Specificity in Alternansucrase Glycosylation

In enzymatic glycosylation reactions, the stereochemistry of the acceptor profoundly influences the efficiency and structure of the products. The β-anomer is a significantly poorer acceptor for alternansucrase than the α-anomer, allowing for the controlled synthesis of different oligosaccharides [1].

Glycoscience Synthetic Chemistry Enzyme Engineering

Binding Mode Diversity to Concanavalin A

The anomeric configuration dictates the binding mode and affinity to carbohydrate-binding proteins. Theoretical studies predict that the β-anomer can bind to the lectin Concanavalin A (ConA) in three distinct modes, whereas the α-anomer is restricted to a single binding mode [1].

Biochemistry Glycobiology Molecular Recognition

Stability Under Hydrogenolysis Conditions

The β-glycosidic bond provides enhanced stability compared to the α-anomer under certain chemical conditions. This can be a decisive factor when selecting a glycoside for reactions involving harsh catalysts or high temperatures [1].

Chemical Stability Catalysis Organic Synthesis

Critical Micelle Concentration vs. Octyl Glucoside

While methyl β-D-glucopyranoside is not a classical surfactant, it serves as the hydrophilic precursor for synthesizing longer-chain alkyl glucosides. When compared to a commercial surfactant like octyl-β-D-glucopyranoside, its extremely short methyl chain results in a much higher (or non-existent) critical micelle concentration (CMC) [1].

Surfactant Science Formulation Chemistry Biophysics

Procurement-Focused Application Scenarios


Beta-Glucosidase Activity Assays and Inhibitor Screening

The compound is the definitive substrate for β-glucosidase assays due to its exquisite specificity and the enormous rate enhancement observed upon enzymatic hydrolysis (~4×10^15-fold over spontaneous hydrolysis at 25°C) [1]. This allows for highly sensitive and quantitative measurement of enzyme activity, making it essential for screening β-glucosidase inhibitors for therapeutic development (e.g., for Gaucher disease) or for optimizing enzyme cocktails in biomass conversion.

Controlled Synthesis of Beta-Linked Oligosaccharides

When using glucansucrases like alternansucrase, methyl β-D-glucopyranoside serves as a specific acceptor that yields β-linked products (e.g., methyl β-isomaltoside) with lower efficiency than the α-anomer [2]. This property is valuable for synthesizing defined β-linked oligosaccharide libraries for structural characterization or as prebiotic candidates, as it minimizes the formation of complex α-linked side products.

Precursor for Biodegradable Alkyl Polyglucoside Surfactants

The compound is an ideal hydrophilic building block for the enzymatic synthesis of longer-chain alkyl glucosides (e.g., hexyl, octyl, decyl glucosides) via transglucosylation [3]. Its high water solubility facilitates aqueous-phase biocatalysis, and the resulting products are valued as mild, biodegradable, non-ionic surfactants for personal care and pharmaceutical formulations.

Cryoprotectant and Stabilizer for Biological Macromolecules

The compound's high aqueous solubility and compatibility with biological systems make it an effective cryoprotectant and stabilizer during freeze-drying (lyophilization) and cryopreservation of proteins, enzymes, and cells . Its ability to prevent cold-induced membrane damage and protein denaturation is critical in bioprocessing, reagent formulation, and long-term storage of valuable biological samples.

Technical Documentation Hub

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34 linked technical documents
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